(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide
CAS No.: 477305-31-0
Cat. No.: VC5396271
Molecular Formula: C19H12Cl2N4OS
Molecular Weight: 415.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477305-31-0 |
|---|---|
| Molecular Formula | C19H12Cl2N4OS |
| Molecular Weight | 415.29 |
| IUPAC Name | 4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
| Standard InChI | InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+ |
| Standard InChI Key | FPKMQOUJMDLQJV-FMIVXFBMSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features:
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Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.
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Cyano-vinyl linker: Introduces rigidity and electronic conjugation.
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4-(2,4-Dichlorophenyl)thiazole: Enhances lipophilicity and potential target binding .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O), and 690 cm⁻¹ (C-Cl) .
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), vinyl proton (δ 6.8 ppm, J = 16 Hz), and amide NH₂ (δ 5.5 ppm) .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves:
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Thiazole Ring Formation: Hantzsch thiazole synthesis using α-halo ketones and thioureas .
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Knoevenagel Condensation: Reaction between 4-aminobenzamide and a cyanoacetylthiazole intermediate .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Temperature | 80–100°C | 15% | |
| Solvent | DMF/Ethanol (1:1) | 20% | |
| Catalyst | Piperidine (0.1 eq) | 12% | |
| Reaction Time | 12–24 hours | N/A |
Challenges in Synthesis
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Steric Hindrance: Bulky dichlorophenyl group reduces reaction rates.
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Byproduct Formation: Competing imine formation requires strict anhydrous conditions .
Biological Activities and Mechanisms
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antioxidant (DPPH assay) | In vitro | IC₅₀ = 45 µM | |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 18 µM | |
| COX-2 Inhibition | Enzymatic assay | 78% at 10 µM |
Mechanistic Insights
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DNA Intercalation: Planar thiazole-aryl system intercalates into DNA, inhibiting replication .
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Kinase Inhibition: Docking studies suggest binding to EGFR kinase (ΔG = -9.8 kcal/mol) .
Pharmacokinetic and Toxicity Profiling
ADME Properties (Predicted)
Toxicity Concerns
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison with Thiazole Derivatives
Key trend: Electron-withdrawing groups (Cl, NO₂) enhance antibacterial potency over bulky substituents .
Challenges and Future Directions
Proposed Solutions
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Prodrug Design: Phosphate esterification of benzamide to enhance solubility.
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Flow Chemistry: Continuous synthesis to improve yield and purity .
Unanswered Research Questions
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In Vivo Efficacy: No published data on pharmacokinetics in mammalian models.
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Target Identification: Proteomic studies needed to elucidate primary targets.
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